3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide
Overview
Description
The compound 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is a perfluorinated chemical that is part of a broader class of sulfur-containing heterocycles. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the related compounds and reactions give insight into the chemical behavior and synthetic routes that could be applicable to 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide.
Synthesis Analysis
The synthesis of related sulfur-containing heterocycles has been explored in the literature. For instance, Tetrafluorothiophene S,S-dioxide, a compound with similar perfluorinated characteristics, has been synthesized and serves as a highly reactive diene and dienophile. This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide . Additionally, the synthesis of 4-methyl-1,2-oxathiin 2,2-dioxide through the reaction of isoprene with the SO3-DMF complex and subsequent reactions indicates a possible route involving sulfur dioxide complexes and organic substrates that could be relevant .
Molecular Structure Analysis
The molecular structure of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is not directly discussed in the provided papers. However, the structure of related compounds, such as 4-methyl-1,2-oxathiin 2,2-dioxide, which was synthesized through a multi-step process involving bromination and treatment with triethylamine, provides a basis for understanding the structural aspects of sulfur-oxygen rings and the influence of fluorine substituents on the ring system .
Chemical Reactions Analysis
The reactivity of tetrafluorothiophene S,S-dioxide as both a diene and dienophile suggests that 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide may also exhibit unique reactivity patterns due to the presence of fluorine atoms and the sulfur dioxide moiety . Furthermore, the stereoselective preparation of trifluoromethyl containing 1,4-oxathiolane derivatives through ring expansion reactions indicates that the introduction of fluorine atoms can significantly influence the stereochemistry and reaction pathways of sulfur-containing heterocycles .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide are not explicitly detailed in the provided papers, the properties of similar perfluorinated compounds can be inferred. The presence of multiple fluorine atoms typically leads to high chemical and thermal stability, as well as unique electronic properties due to the strong electronegativity of fluorine. The synthesis and reactivity of tetrafluorothiophene S,S-dioxide and related compounds suggest that these properties are likely to be present in 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide as well .
Scientific Research Applications
Lewis Acid in Catalysis
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide has been used in the synthesis of a new Lewis acid, Zn(ODf)2. This compound has been applied in the highly enantioselective alkynylation of aldehydes, showcasing its utility in asymmetric catalysis to produce propargylic alcohols with high yields and enantiomeric excesses up to 99% (Chen, Xiong, & Jiang, 2002).
Route to Polyhalogenoalkenes
It serves as a precursor in the preparation of 1,2-oxathietan 2,2-dioxides (β-sultones), which can be used for the synthesis of internal polyhalogenoalkenes. These β-sultones are prepared through the reaction of sulfur trioxide with polyfluoroalkenes or by adding polyhalogenoketones to a sulphene (Cookson et al., 1982).
Gas-Phase Structural Analysis
The gas-phase structure of derivatives of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide has been studied, providing insights into their molecular conformation. This research contributes to understanding the physical chemistry of these compounds (Gard, Terjeson, & Oberhammer, 1998).
Applications in Material Chemistry
Derivatives of 1,2-oxathiine 2,2-dioxides, obtained from 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, have been used in materials chemistry. This includes their application in P-type photochromism of certain substituted oxathiine 2,2-dioxides, demonstrating their potential in developing photo-responsive materials (Aiken et al., 2019).
Safety And Hazards
When handling 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide, it’s important to avoid contact with flammable materials and keep away from open flames or ignition sources to prevent fire or explosion . Storage should avoid mixing with acids and oxidizing agents to prevent dangerous reactions . Strict safety procedures should be followed during use and disposal, and relevant regulations should be complied with .
properties
IUPAC Name |
3,3,4,4-tetrafluorooxathietane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O3S/c3-1(4)2(5,6)10(7,8)9-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRCMWBEGLBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)O1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061017 | |
Record name | Tetrafluoroethane beta-sultone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide | |
CAS RN |
697-18-7 | |
Record name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxytetrafluoroethanesulfonic acid beta-sultone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrafluoroethane beta-sultone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYTETRAFLUOROETHANESULFONIC ACID .BETA.-SULTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IFL9Y3ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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